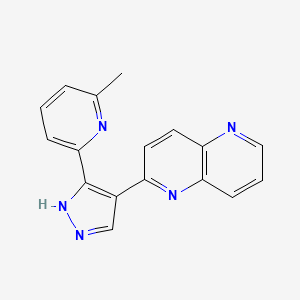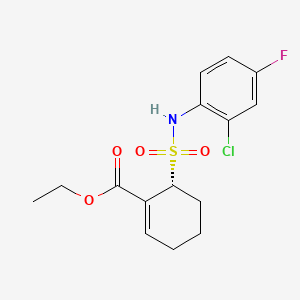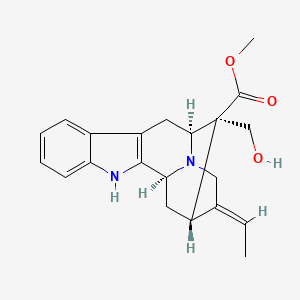
Rhazin
Descripción general
Descripción
Rhazin Scarhide is a Force affinity legendary character from the Lizardmen faction in the game “Raid: Shadow Legends”. He was added as a permanent fusion character and is considered a fantastic opportunity for everyone to gain an amazing legendary character . He is a versatile champion who can serve as a defensive tank, a hard-hitting turn meter dropping AOE damage dealer in Arena, or a high sustained damage dealer in Clan Boss .
Skills Rhazin Scarhide has several skills, including an A2 that drops a single enemy’s defense and puts weaken on them, making your whole team hit them harder . In most situations, players would take Giant Slayer as his top-tier mastery, but in Arena, you can change it up and take Helmsmasher and nuke hard with his A3 .
Aplicaciones Científicas De Investigación
Alkaloid Profiling in Alstonia Scholaris
Akuammidine is one of the eight alkaloids characterized and quantified in a study investigating alkaloids in leaves, stems, trunk barks, fruits, and flowers of Alstonia scholaris . The study found that the alkaloid content is tissue specific, illustrating the effect of plant tissue organization on alkaloidal production in A. scholaris . The results suggest that the best part to obtain alkaloids is trunk barks, since it contains 7 alkaloids .
Collective Synthesis of Sarpagine-Ajmaline-Koumine Type Alkaloids
Akuammidine is one of the 14 natural alkaloids synthesized in a study that developed a unified approach towards the asymmetric synthesis of sarpagine-ajmaline-koumine type alkaloids . This study is significant because it accomplished the synthesis of akuammidine for the first time .
Anti-Plasmodial Activity
Akuammidine has been evaluated for antiplasmodial activity against P. falciparum . The compound showed moderate 32.6% inhibition at 10 µg/mL , indicating its potential use in the treatment of malaria.
Therapeutic Applications in Human and Livestock
Alstonia scholaris, a source of akuammidine, is widely recognized for therapeutic purposes to treat ailments in human and livestock . The composition and production of alkaloids like akuammidine vary due to tissue specific metabolism and seasonal variation .
Metabolic Profiling
Akuammidine is used in metabolic profiling studies of Alstonia scholaris . These studies help in understanding the effect of plant tissue organization on alkaloidal production .
Traditional Medicine
Alstonia scholaris, which contains akuammidine, has been used as a traditional medicine for the treatment of various human and livestock diseases . Several biologically active compounds have been isolated from this plant .
Direcciones Futuras
Over the years, Rhazin has been powercrept and is nowhere near as impactful as he once was. The biggest challenge is that for Clan Boss unkillable teams are easily favored now, and he is certainly not an Arena Meta champion. Despite this, Rhazin is still a fun and versatile champion, but some players feel like he needs a buff to regain his relevance .
Mecanismo De Acción
Akuammidine, also known as Rhazin, is an indole alkaloid found in the seeds of the tree Picralima nitida, commonly known as akuamma . This compound has been traditionally used for its medicinal properties, and recent research has shed light on its mechanism of action.
Target of Action
The primary targets of Akuammidine are the opioid receptors . These receptors are a group of G protein-coupled receptors with opioids as ligands. They are distributed widely in the brain and are found in the spinal cord and digestive tract.
Mode of Action
Akuammidine acts as a weak agonist at the mu-opioid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Akuammidine binds to the mu-opioid receptor, triggering a response.
Biochemical Pathways
This is likely due to the inhibition of neurotransmitter release by reducing the amount of intracellular cAMP through the inhibition of adenylyl cyclase .
Pharmacokinetics
Like other alkaloids, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of the mu-opioid receptor by Akuammidine can lead to analgesic effects, making it potentially useful for pain management . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Akuammidine . Factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of Akuammidine.
Propiedades
IUPAC Name |
methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFXZXHYFOPIE-GJZACXSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318274 | |
| Record name | Akuammidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhazin | |
CAS RN |
639-36-1 | |
| Record name | Akuammidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Akuammidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AKUAMMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Akuammidine?
A1: Akuammidine has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol.
Q2: What spectroscopic data is available for Akuammidine?
A2: Researchers commonly utilize various spectroscopic methods for Akuammidine structural elucidation, including:
- NMR (Nuclear Magnetic Resonance): Both 1D (1H, 13C, DEPT 135°) and 2D (COSY, HMQC, HMBC) NMR techniques provide detailed information about the compound's structure and stereochemistry. [, , , , , , ]
- MS (Mass Spectrometry): MS analysis helps determine the molecular weight and fragmentation pattern of Akuammidine, aiding in structure confirmation. [, , , , , , , ]
- UV (Ultraviolet) and IR (Infrared) Spectroscopy: These techniques provide information about the functional groups present in the molecule. [, , ]
Q3: What is the absolute configuration of Akuammidine?
A3: The absolute configuration of Akuammidine, as determined by single-crystal X-ray diffraction, is (3S,5S,15R,16R). []
Q4: From which plant species has Akuammidine been isolated?
A4: Akuammidine has been isolated from various plant species, including:
- Kopsia singapurensis [, ]
- Alstonia scholaris [, , , , ]
- Aspidosperma quebracho-blanco [, , ]
- Ochrosia borbonica []
- Gelsemium elegans [, , ]
- Tabernaemontana olivacea []
- Vinca erecta []
- Picralima nitida [, ]
- Mitragyna speciosa []
- Voacanga chalotiana []
- Voacanga africana []
- Rhazya stricta []
- Strychnos angolensis []
- Leuconotis eugenifolius []
Q5: What methods are used to isolate Akuammidine from plant material?
A5: Isolation of Akuammidine typically involves a combination of extraction and chromatographic techniques.
- Extraction: Researchers often use solvents like methanol, dichloromethane, or hexane to extract alkaloids from plant material. [, , , ]
- Chromatography: Various chromatographic methods like column chromatography (CC), thin layer chromatography (TLC), and preparative thin layer chromatography (PTLC) are employed to separate and purify Akuammidine. [, , ]
Q6: What biological activities have been reported for Akuammidine?
A6: Akuammidine has demonstrated various biological activities in preclinical studies, including:
- Cytotoxic activity: Akuammidine shows significant cytotoxic effects against human cervical cancer (HeLa) cells. []
- Antiplasmodial activity: It exhibits moderate antiplasmodial activity, suggesting potential antimalarial properties. [, ]
- Local anesthetic activity: Early studies suggest that Akuammidine possesses local anesthetic properties comparable to cocaine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




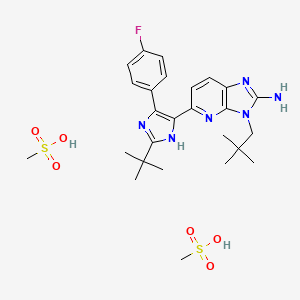
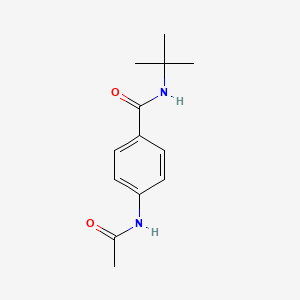
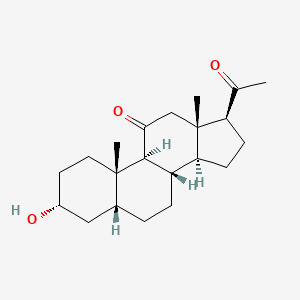

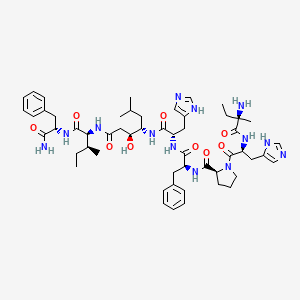
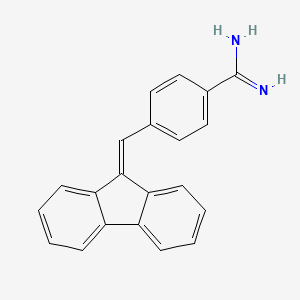
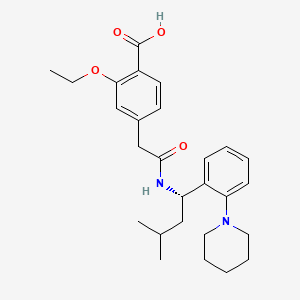
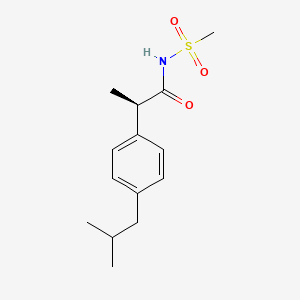
![[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate](/img/structure/B1680521.png)


